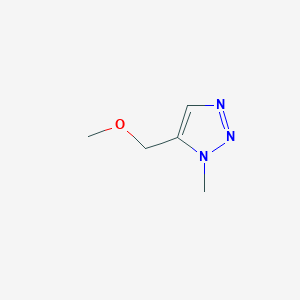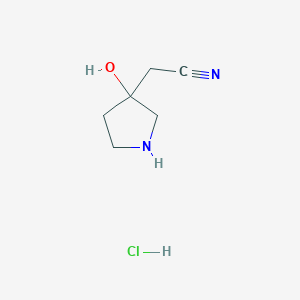
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-5-ethylthiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would include the detailed step-by-step process, the reagents and conditions required for each step, and the yield of each step.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with common reagents, stability under various conditions, and any special reactivity due to the presence of functional groups.Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. The chemical properties could include acidity or basicity, reactivity with specific reagents, and stability under various conditions.Aplicaciones Científicas De Investigación
One-Pot Synthesis of Heterocyclic Sulfonamides
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-5-ethylthiophene-2-sulfonamide is involved in the synthesis of complex heterocyclic compounds. A study demonstrates a one-pot synthesis method to produce imidazo[1,2-a]pyridin-3-yl and imidazo[2,1-b][1,3]thiazol-5-yl sulfonamides from related precursors. This process showcases the compound's utility in creating nucleophilic addition products which are crucial in forming annulated heterocyclic derivatives, highlighting its importance in medicinal chemistry and drug design (Rozentsveig et al., 2013).
Role in Antiviral Research
Synthesis of Thiadiazole Derivatives for Antiviral Activity
Research on the compound's derivatives, specifically the 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, has shown potential antiviral properties. These derivatives were synthesized through a six-step process and displayed anti-tobacco mosaic virus activity, indicating the compound's role in developing antiviral agents (Chen et al., 2010).
Antimicrobial and Antifungal Applications
Synthesis of Thiazolidinone Derivatives for Biological Activity
The compound is also pivotal in synthesizing N-sulfonamide-thiazolidin-4-one derivatives with prominent biological activities. These derivatives have been proven to exhibit excellent antifungal and antioxidant activities, offering potential in developing antimicrobial and preservative agents. Molecular docking studies have linked the observed biological activity to specific bonding and non-bonding interactions, providing insights into the compound's mechanism of action (Subhedar et al., 2016).
Antimicrobial Hybrid Compounds
Synthesis and Biological Evaluation of Sulfonamide Hybrids
Further research delves into creating novel hybrid compounds combining sulfonamide with carbamate/acyl-thiourea scaffolds. These compounds have been synthesized and evaluated for their antimicrobial activities, with specific hybrids showing significant efficacy against bacteria. Such studies underscore the compound's versatility and potential in developing new antimicrobial agents (Hussein, 2018).
Safety And Hazards
This would involve studying the toxicity of the compound, its potential hazards (flammable, corrosive, etc.), and appropriate safety precautions when handling it.
Direcciones Futuras
This could involve potential applications of the compound, further studies that could be done to understand its properties better, or modifications that could be made to improve its properties.
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-2-13-8-9-16(25-13)26(22,23)18-14(12-6-4-3-5-7-12)10-19-15(20)11-24-17(19)21/h3-9,14,18H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAPSAJMBMFTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-5-ethylthiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2650418.png)


![Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl-](/img/structure/B2650424.png)


![3-(furan-2-ylmethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2650428.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2650430.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2650435.png)

![3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650437.png)
